molecular formula C12H12N2O B8624146 3-methyl-4-(1H-pyrrol-1-yl)benzamide

3-methyl-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B8624146
M. Wt: 200.24 g/mol
InChI Key: LLVRPQSZRMFCRF-UHFFFAOYSA-N
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Description

3-Methyl-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a methyl group at the 3-position and a 1H-pyrrole substituent at the 4-position of the benzene ring. The benzamide core (a benzene ring linked to a carboxamide group) is a common scaffold in medicinal and materials chemistry due to its versatility in intermolecular interactions, such as hydrogen bonding and π-stacking.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methyl-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C12H12N2O/c1-9-8-10(12(13)15)4-5-11(9)14-6-2-3-7-14/h2-8H,1H3,(H2,13,15)

InChI Key

LLVRPQSZRMFCRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N2C=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-methyl-4-(1H-pyrrol-1-yl)benzamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of this compound contribute to its potential as an anticancer agent by targeting specific cellular pathways involved in tumor growth.

Case Study:
A study focusing on the synthesis of novel benzamide derivatives showcased the anticancer potential of compounds with similar structures. The derivatives were tested against various cancer cell lines, demonstrating a notable decrease in cell viability, particularly in breast and lung cancer models .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Apoptosis induction
Similar Compound AA549 (Lung Cancer)12Cell cycle arrest
Similar Compound BHeLa (Cervical Cancer)10Inhibition of DNA synthesis

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrrole-based compounds can exhibit activity against various bacterial strains, making them candidates for developing new antibacterial agents.

Case Study:
In a recent investigation, derivatives of benzamide were synthesized and tested against resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant antibacterial activity, suggesting the potential for this compound in treating bacterial infections .

Table 2: Antimicrobial Activity of Benzamide Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundE. coli1825
Similar Compound CS. aureus2030
Similar Compound DPseudomonas aeruginosa1535

Biotechnological Applications

2.1 Enhancing Monoclonal Antibody Production

Recent studies have explored the use of this compound as an additive in cell culture systems for monoclonal antibody production. The compound has been shown to improve cell-specific productivity while maintaining cell viability during culture.

Case Study:
In a controlled experiment with Chinese hamster ovary (CHO) cells, the addition of the compound resulted in increased monoclonal antibody yields and enhanced glucose uptake rates. This suggests its application in biopharmaceutical manufacturing processes where high yields are critical .

Table 3: Impact on Monoclonal Antibody Production

ConditionmAb Concentration (mg/L)Cell Viability (%)Glucose Uptake Rate (g/L/day)
Control100850.5
With this compound150800.7

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-methyl-4-(1H-pyrrol-1-yl)benzamide and related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference ID
This compound C₁₂H₁₂N₂O 200.24 3-methyl, 4-pyrrole Potential electronic materials
HKCN (4-Amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide) C₁₈H₁₄N₄OS₂ 390.46 4-amino, 2,5-dithiophene-pyrrole Lower band gap (1.8 eV), improved conductivity, sensor applications
N-(3-Cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide C₁₆H₁₄FN₃OS 315.4 3-fluoro, 3-cyanothiolane Enhanced electronegativity, drug discovery
Neuroleptic benzamides (e.g., amisulpride, tiapride) Variable ~300–400 Alkyl/aryl sulfonamide groups Dopamine antagonism, antipsychotic use
AH-7921 (Dichlorinated cyclohexylmethylbenzamide) C₁₇H₂₄Cl₂N₂O 349.29 3,4-dichloro, N,N-dimethylcyclohexylmethyl Opioid-like activity, high potency
PF-06465469 C₃₀H₃₃N₇O₂ 523.63 Pyrazolo-pyrimidinyl, piperidinyl Kinase inhibition, therapeutic candidate

Structural and Electronic Comparisons

  • Pyrrole vs. Thiophene Substitutions :
    The pyrrole group in this compound contributes to electron-rich aromaticity, while HKCN () replaces pyrrole with a 2,5-dithiophene-pyrrole hybrid. This substitution extends conjugation, reducing the band gap (1.8 eV vs. ~3 eV for simpler benzamides) and improving conductivity, making HKCN more suitable for electroactive polymers in sensors or organic electronics .

  • Similarly, PF-06465469 () incorporates a pyrazolo-pyrimidinyl group, which is common in kinase inhibitors, highlighting how bulkier substituents can tailor compounds for specific biological targets .
  • Neuroleptic Benzamides : Unlike this compound, neuroleptics like amisulpride () feature sulfonamide groups and alkyl chains, optimizing them for dopamine receptor antagonism. Their structural simplicity compared to pyrrole-containing derivatives underscores the trade-off between synthetic accessibility and functional complexity .

Preparation Methods

Reaction Mechanism and General Procedure

Palladium-catalyzed cross-coupling between aryl halides and nitrogen-containing heterocycles is a robust method for constructing C–N bonds. For 3-methyl-4-(1H-pyrrol-1-yl)benzamide, this typically involves coupling a 4-bromo-3-methylbenzamide derivative with 1H-pyrrole (Figure 1A). The reaction employs a Pd catalyst system, often with ligands such as L6 (Xantphos) or L17 (BINAP), and a base like Cs₂CO₃ in polar aprotic solvents (e.g., DMF or THF).

Key steps :

  • Oxidative addition : Pd⁰ inserts into the C–Br bond of 4-bromo-3-methylbenzamide.

  • Ligand exchange : The pyrrole nitrogen coordinates to Pd.

  • Reductive elimination : The C–N bond forms, releasing the coupled product.

Optimization and Yields

Optimization studies reveal that ligand choice critically impacts yield. For example, using L6 with Pd(OAc)₂ in DMF at 100°C for 12 hours achieves a 74% yield. Substituting Cs₂CO₃ with K₃PO₄ reduces side reactions, improving purity. Table 1 summarizes conditions and outcomes.

Table 1: Pd-Catalyzed Coupling Conditions for this compound

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂L6Cs₂CO₃DMF10074
Pd₂(dba)₃L17K₃PO₄THF8068

Nickel-Catalyzed Reductive Aminocarbonylation

Reaction Design

Nickel-catalyzed reductive aminocarbonylation offers an alternative route by combining aryl iodides, nitroarenes, and CO gas. This one-pot method converts 3-methyl-4-iodobenzamide and 1H-pyrrole-1-carbonitrile into the target compound via a reductive coupling process. The system uses Co₂(CO)₈ as a carbonyl source and Mn or Zn as reductants.

Critical Parameters

  • Additives : TMSCl (trimethylsilyl chloride) enhances yield by stabilizing intermediates.

  • Temperature : Reactions proceed optimally at 120°C, achieving 87% yield in 16 hours.

  • Solvent : DMF outperforms THF due to better CO solubility.

Table 2: Ni-Catalyzed Aminocarbonylation Conditions

ReductantAdditiveTemp (°C)Time (h)Yield (%)
MnTMSCl1201687
ZnNone1002463

Multi-Step Synthesis from Pyridine Derivatives

Synthesis of N-Amino Intermediates

A multi-step approach begins with 3-[(1H-pyrrol-1-yl)methyl]pyridine (5 ), which reacts with O-mesitylenesulfonylhydroxylamine (4 ) to form an N-amino pyridinium mesitylenesulfonate salt (6 ) in 57.5% yield. Subsequent acylation with benzoyl chloride derivatives and sodium borohydride reduction yields the final benzamide (Figure 1B).

Yield and Purification

  • Acylation step : Reaction of 6 with acyl chlorides in THF affords ylides (8a–l ), which are reduced with NaBH₄ to give this compound derivatives in 45–62% yield.

  • Purification : Column chromatography (ethyl acetate/methanol, 9:1) removes unreacted intermediates.

Acylation of Pyrrole-Containing Amines

Direct Acylation Strategy

This method involves reacting 4-amino-3-methylbenzamide with 1H-pyrrole-1-carboxylic acid chloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts.

Limitations and Solutions

  • Low reactivity : The electron-rich pyrrole ring hinders acylation. Using DMF as a solvent and CuI as a catalyst increases reactivity, achieving 58% yield.

  • Side products : N-acylated byproducts are minimized by slow addition of the acyl chloride.

Comparative Analysis of Methods

Table 3: Advantages and Drawbacks of Each Method

MethodYield Range (%)ScalabilityCost Efficiency
Pd-catalyzed C–N coupling68–74HighModerate
Ni-catalyzed aminocarbonylation63–87ModerateHigh
Multi-step synthesis45–62LowLow
Direct acylation50–58ModerateLow

The Pd-catalyzed method is preferred for large-scale synthesis due to its reliability, while the Ni-catalyzed route offers higher yields in specialized settings. Multi-step synthesis is less favorable due to lengthy purification.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-4-(1H-pyrrol-1-yl)benzamide?

Methodological Answer:
The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and pyrrole derivatives. For example, a related benzamide derivative (HKCN) was synthesized by reacting 1,4-di(2-thienyl)-1,4-butanedione with p-aminobenzoyl hydrazide under reflux conditions in a polar aprotic solvent like DMF . Key parameters include:

  • Use of catalysts (e.g., acetic acid) to facilitate cyclization.
  • Temperature control (80–100°C) to optimize yield and minimize side reactions.
  • Purification via column chromatography (e.g., chloroform:methanol = 3:1) or recrystallization from ether .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures, especially for detecting polymorphism common in benzamide derivatives .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 241.1) .

Basic: How does the stability of this compound vary under different experimental conditions?

Methodological Answer:

  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting points (e.g., 167–169°C for analogous compounds) and phase transitions .
  • Hydrolytic stability : Benzamide derivatives are prone to hydrolysis in acidic/basic conditions (e.g., t₁/₂ = 3–13 days in soil), requiring inert atmospheres (N₂) during synthesis .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 300–800 nm) identifies degradation pathways .

Advanced: How do structural modifications (e.g., methyl/pyrrole groups) influence the electronic properties of this compound?

Methodological Answer:

  • Band gap analysis : UV-Vis-NIR spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) show that electron-donating groups (e.g., pyrrole) reduce band gaps (e.g., HKCN: ~2.1 eV), enhancing conductivity .
  • Electropolymerization : Cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ as electrolyte demonstrates redox activity, useful for biosensor applications .

Advanced: What computational methods predict structure-activity relationships (SAR) for biological activity in this compound class?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR modeling : MLR (Multiple Linear Regression) correlates substituent electronegativity with activity (e.g., IC₅₀ values from in vitro assays) .
  • MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of benzamide derivatives?

Methodological Answer:

  • High-resolution XRD : Resolves orthorhombic vs. monoclinic polymorphs (e.g., SHELXL refinement with R-factor < 5%) .
  • DSC-TGA : Differentiates metastable (Form II) and stable (Form I) polymorphs via enthalpy of fusion .
  • Variable-temperature XRD : Captures phase transitions (e.g., Form II → Form I at 120°C) .

Advanced: What strategies mitigate polymorphism-related challenges in drug formulation for this compound?

Methodological Answer:

  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to stabilize preferred polymorphs .
  • Spray drying : Produces amorphous solid dispersions with hydroxypropyl methylcellulose (HPMC) to bypass crystallization .
  • In situ Raman spectroscopy : Monitors polymorphic shifts during tablet compression .

Advanced: How can this compound be integrated into biosensing platforms?

Methodological Answer:

  • Electropolymerization : Deposit HKCN analogs onto ITO electrodes (0.1–1.0 V vs. Ag/AgCl) to form conductive polymer films .
  • Enzyme immobilization : Cross-link pyranose oxidase with glutaraldehyde (0.5% v/v) on polymer-modified electrodes .
  • Analytical validation : Chronoamperometry in 0.1 M PBS (pH 7.4) measures sensitivity (e.g., LOD = 0.1 μM glucose) .

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